1-Chloro-3-(2-methoxyethoxy)benzene
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Overview
Description
1-Chloro-3-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11ClO2. It is a derivative of benzene, where a chlorine atom and a 2-methoxyethoxy group are substituted at the first and third positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Chloro-3-(2-methoxyethoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-3-nitrobenzene with 2-methoxyethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the nitro group is replaced by the 2-methoxyethoxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-3-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-chloro-3-(2-hydroxyethoxy)benzene using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(2-methoxyethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals.
Medicine: It may serve as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(2-methoxyethoxy)benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxyethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms.
Molecular targets and pathways involved in these reactions include the activation of the benzene ring and the stabilization of reaction intermediates through resonance and inductive effects.
Comparison with Similar Compounds
1-Chloro-3-(2-methoxyethoxy)benzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxybenzene: This compound has a methoxy group instead of a methoxyethoxy group, resulting in different reactivity and applications.
1-Chloro-4-(2-methoxyethoxy)benzene:
1-Bromo-3-(2-methoxyethoxy)benzene: The chlorine atom is replaced by a bromine atom, which can affect the compound’s reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1-chloro-3-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQFRMUKYJMRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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